molecular formula C22H27N5O4 B2431397 2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-55-5

2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2431397
CAS No.: 876902-55-5
M. Wt: 425.489
InChI Key: BDNQSYBGUAQDKJ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Purine Analogues

Research on the synthesis of purine analogs, such as the work by Alves, Proença, and Booth (1994), has demonstrated methods for creating disubstituted 1-benzylimidazoles, which are crucial precursors for purine derivatives. These methods involve reactions that lead to various substituted purines, showcasing the compound's relevance in synthesizing complex purine structures with potential biological activities (Alves, M., Proença, M. F., & Booth, B., 1994).

Biological Activity

The study of the condensation of certain acetal derivatives has led to derivatives of polymethylenehypoxanthines, which are precursors to compounds with antiviral and antihypertensive activities (Nilov et al., 1995). This suggests that similarly structured compounds could have significant therapeutic potential and underscores the importance of research into purine derivatives (Nilov, D., Kadushkin, A., Kerbnikova, I. F., et al., 1995).

Antitumor Activity

In the context of antitumor activity, compounds like imidazole-4-one and imidazolidine-2,4-dione analogues have been synthesized and evaluated for their efficacy against various cancer cell lines. Such studies highlight the potential of these derivatives in developing new antitumor agents with enhanced activity and selectivity towards cancerous cells, as demonstrated by El-Sayed et al. (2018) (El-Sayed, S. M., El-Ashmawy, M., Bayoumi, S. M., et al., 2018).

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-6-31-12-11-25-20(28)18-19(24(4)22(25)29)23-21-26(14(2)15(3)27(18)21)13-16-7-9-17(30-5)10-8-16/h7-10H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNQSYBGUAQDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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